3-Methyl-2-penten-1-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives and structural analogs of 3-Methyl-2-penten-1-ol involves complex chemical reactions. For example, derivatives of 3-penten-2-ol have been synthesized through reactions of germanium tetrachloride with alcohol and ammonia, demonstrating the compound's versatile reactivity and potential for forming complexes with metals such as boron, aluminium, and titanium among others (Goel, Singh, & Mehrotra, 1979).

Molecular Structure Analysis

Research into the molecular structure of polymeric forms and derivatives of this compound reveals detailed insights into their conformation and crystallinity. For instance, isotactic poly((R,S)-3-methyl-1-pentene) displays a high degree of disorder due to the random enchainment of R and S monomeric units, influencing the helical chains' handedness and the conformation of lateral groups (Rosa et al., 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that underscore its reactivity and utility in synthetic chemistry. The transformations of 3-methylpentane and 3-methylpentenes over platinum black catalyst highlight the reactivity of terminal olefinic double bonds, leading to products like benzene through dehydro-isomerization reactions (Paâl, Dobrovolszky, & Tétényi, 1976).

Physical Properties Analysis

The physical properties of this compound and its derivatives, including volatility, solubility, and crystal structure, have been characterized through various analytical methods. For example, the 3-penten-2-ol derivative of germanium was synthesized and characterized by its physical properties, providing insight into the compound's behavior in different environments (Goel, Singh, & Mehrotra, 1979).

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

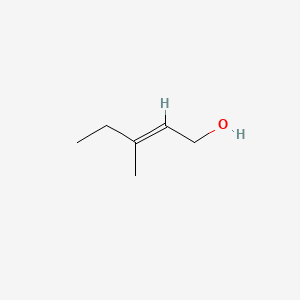

“3-Methyl-2-penten-1-ol” ist eine chemische Verbindung mit der Formel C6H12O und einem Molekulargewicht von 100.1589 . Sie ist auch unter ihrem IUPAC-Namen "(E)-3-methylpent-2-en-1-ol" bekannt .

Synthese von α-Methylen-cyclischen Carbonaten

Eine Anwendung von “this compound” ist die Synthese von α-Methylen-cyclischen Carbonaten. Diese Verbindung kann mit Kohlendioxid reagieren, um diese Carbonate zu erzeugen .

Entwicklung von CDK-Inhibitoren

“this compound” kann auch bei der Synthese von 2,6,9-trisubstituierten Purin-basierten CDK-Inhibitoren eingesetzt werden . CDK-Inhibitoren sind eine Klasse von Medikamenten, die zur Behandlung von Krebs entwickelt wurden.

Bestandteil der Kiwi

Interessanterweise ist “this compound” ein Bestandteil der Kiwi . Sie kann mit Hilfe der mehrdimensionalen Gaschromatographie-Olfaktometrie (GC-O) analysiert werden .

Safety and Hazards

3-Methyl-2-penten-1-ol is flammable and should be kept away from open flames, hot surfaces, and sources of ignition . It is recommended to take precautionary measures against static discharge and change contaminated clothing . Skin contact should be avoided and protective gloves, clothing, eye protection, and face protection should be worn .

Wirkmechanismus

Target of Action

It is known that this compound is commonly used as a fragrance ingredient

Biochemical Pathways

It’s worth noting that similar compounds have been shown to play roles in plant physiological processes . For instance, pentyl leaf volatiles (PLVs), which share structural similarity to 3-Methyl-2-penten-1-ol, have been shown to induce resistance to the anthracnose pathogen in maize . This suggests that this compound could potentially influence similar pathways, but more research is needed to confirm this.

Eigenschaften

IUPAC Name |

(E)-3-methylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-6(2)4-5-7/h4,7H,3,5H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXSWGXWZXSGLC-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/CO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2747-48-0, 30801-95-7 | |

| Record name | 3-Methyl-2-penten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methylpent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylpent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reduction of (E)-3-Methyl-2-penten-1-ol by Clostridium kluyveri?

A1: The study demonstrated that Clostridium kluyveri can catalyze the stereospecific reduction of (E)-3-Methyl-2-penten-1-ol to (R)-3-Methyl-1-pentanol. [] This is significant because it highlights the ability of this bacterium to selectively produce a single stereoisomer, which is crucial in various fields like pharmaceuticals, where different enantiomers can exhibit distinct biological activities.

Q2: What are the optimal conditions for this biocatalytic reduction?

A2: While the study doesn't explicitly outline all optimal conditions, it reveals that the reduction proceeds most effectively with ethanol as the electron donor under a nitrogen atmosphere. [] This suggests that Clostridium kluyveri utilizes ethanol for reducing power more efficiently than utilizing hydrogen gas directly.

Q3: What are the potential applications of this stereoselective reduction?

A3: This biocatalytic process holds promise for the synthesis of chiral alcohols. [] Specifically, the production of enantiomerically pure (R)-3-Methyl-1-pentanol could be valuable in the development of pharmaceuticals, flavors, and fragrances where specific stereochemistry is often required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237308.png)

![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)

![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)

![2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1237312.png)

![(1S,3E,5S,6R,9E,11S,14S,15R,16S)-5,6-dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione](/img/structure/B1237317.png)